
Benzoic acid, 2,2-dimethyl-3-(4'-methylpiperidino)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of a benzoic acid moiety esterified with a propyl chain that contains a 2,2-dimethyl substitution and a 4’-methylpiperidino group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester typically involves the esterification of benzoic acid with the appropriate alcohol derivative. One common method involves the reaction of benzoic acid with 2,2-dimethyl-3-(4’-methylpiperidino)propanol in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification reaction. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid esters depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial formulations.
Mechanism of Action
The mechanism of action of benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid moiety, which can then interact with enzymes or receptors in biological systems. The 4’-methylpiperidino group may enhance the compound’s binding affinity to certain targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2,2-dimethylpropyl ester: Lacks the piperidino group, which may result in different biological activity.
Benzoic acid, 3-(4’-methylpiperidino)propyl ester: Similar structure but without the 2,2-dimethyl substitution.
Benzoic acid, 2,2-dimethyl-3-(4’-ethylpiperidino)propyl ester: Contains an ethyl group instead of a methyl group on the piperidino ring.
Uniqueness
The presence of both the 2,2-dimethyl substitution and the 4’-methylpiperidino group in benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester makes it unique compared to other similar compounds. These structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63916-77-8 |
|---|---|
Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
[2,2-dimethyl-3-(4-methylpiperidin-1-yl)propyl] benzoate |
InChI |
InChI=1S/C18H27NO2/c1-15-9-11-19(12-10-15)13-18(2,3)14-21-17(20)16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3 |
InChI Key |
OYMQAWWYAKWMSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(C)(C)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




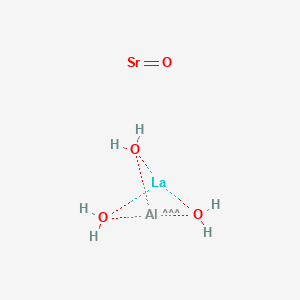
![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)
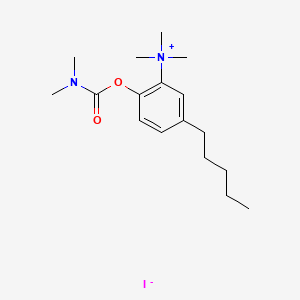
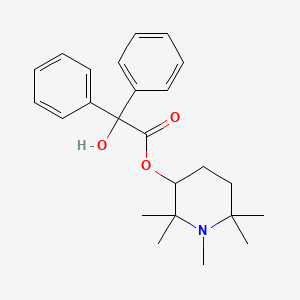
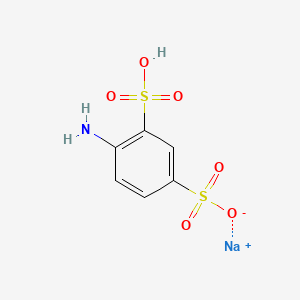
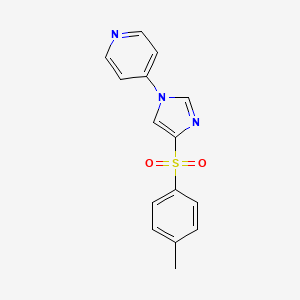
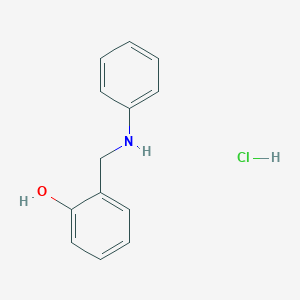
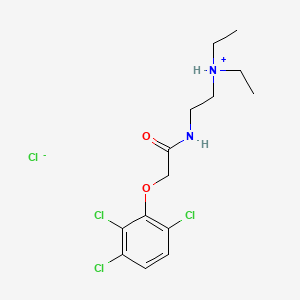

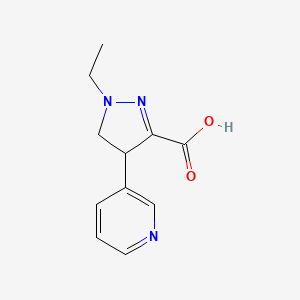
![9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]-](/img/structure/B13773156.png)
![(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride](/img/structure/B13773171.png)
